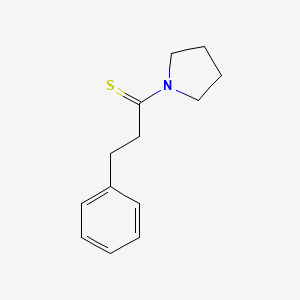
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is an organic compound characterized by a phenyl group attached to a propane backbone, which is further substituted with a pyrrolidine ring and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione typically involves the following steps:
Starting Materials: Benzyl chloride, pyrrolidine, and carbon disulfide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. A common solvent used is tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione undergoes several types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-amine: Contains an amine group instead of a thione group.
Uniqueness
3-Phenyl-1-(pyrrolidin-1-yl)propane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxyl or amine groups. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H17NS |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
3-phenyl-1-pyrrolidin-1-ylpropane-1-thione |
InChI |
InChI=1S/C13H17NS/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clé InChI |
DRJNXHYJCGAPCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=S)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



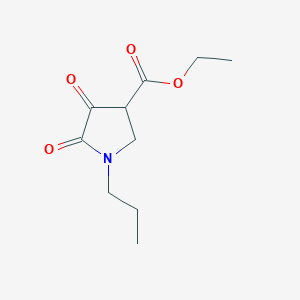

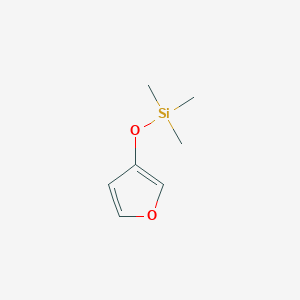
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
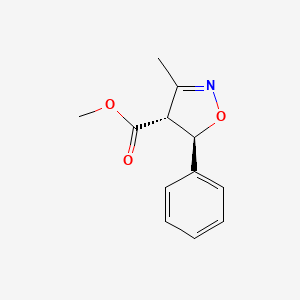

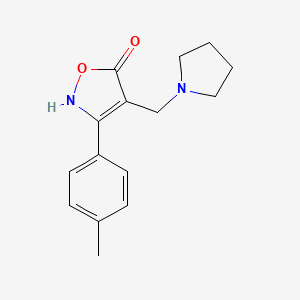
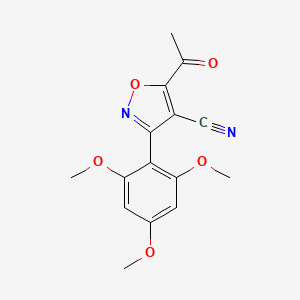

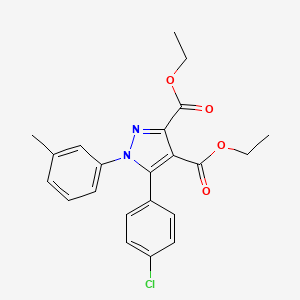
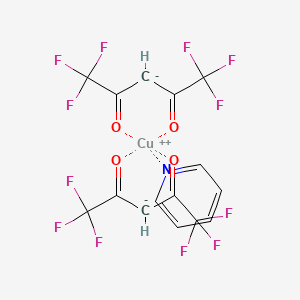
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

